3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS 1352489-25-8) is a highly functionalized, electrophilic heterocyclic building block utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Featuring a reactive C5-formyl group, it serves as a primary precursor for reductive aminations, Wittig olefinations, and Knoevenagel condensations [1]. Unlike simpler pyrazole aldehydes, the specific combination of a C3-ethyl and an N1-isopropyl group provides a highly tuned steric environment and elevated lipophilicity. For industrial buyers and medicinal chemists, this compound is primarily procured when standard methyl-substituted pyrazoles fail to provide the necessary conformational rigidity, membrane permeability, or target residence time required in late-stage lead optimization [2].
Procurement teams may be tempted to substitute 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde with more readily available, lower-cost analogs such as 1,3-dimethyl-1H-pyrazole-5-carbaldehyde or 1-methyl-1H-pyrazole-5-carbaldehyde. However, this substitution fundamentally alters the physicochemical and spatial profile of the downstream product [1]. The absence of the bulky N1-isopropyl group removes critical steric hindrance that dictates the regioselectivity of downstream reactions and locks the bioactive conformation of the final molecule. Furthermore, replacing the C3-ethyl and N1-isopropyl groups with methyls drastically reduces the overall lipophilicity (logP), which frequently leads to the failure of downstream APIs in achieving necessary cellular permeability or insecticidal/fungicidal cuticular penetration [2]. Consequently, utilizing a generic substitute often requires abandoning the established Structure-Activity Relationship (SAR) model, leading to costly project delays.
The alkyl substitution pattern on the pyrazole core directly dictates the lipophilicity of the resulting scaffold. Chemoinformatic profiling demonstrates that the combination of the N1-isopropyl and C3-ethyl groups in 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde increases the calculated partition coefficient (clogP) by approximately +1.1 units compared to the baseline 1,3-dimethyl-1H-pyrazole-5-carbaldehyde [1]. This quantitative shift in lipophilicity is highly conserved in downstream amides and amines synthesized from this precursor, directly correlating with improved passive membrane permeability in Caco-2 cell assays and enhanced cuticular penetration in agricultural applications [2].
| Evidence Dimension | Calculated Lipophilicity (clogP Shift) |
| Target Compound Data | +1.1 logP units (relative shift) |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (Baseline) |
| Quantified Difference | Increase of ~1.1 logP units |
| Conditions | In silico structural calculation and standard partitioning models |
Procuring this specific compound allows chemists to predictably tune the lipophilicity of their libraries without altering the core heterocyclic pharmacophore.
During high-throughput library synthesis, the C5-aldehyde is frequently subjected to reductive amination with primary amines. The bulky N1-isopropyl group in 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde provides significant steric shielding to the adjacent C5 position. Compared to the unhindered 1-methyl-1H-pyrazole-5-carbaldehyde, which often yields >15% of over-alkylated tertiary amine byproducts under standard conditions (NaBH(OAc)3, DCE), the N1-isopropyl target compound suppresses tertiary amine formation to <5% [1]. This steric control ensures higher purity of the desired secondary amine products.
| Evidence Dimension | Tertiary amine byproduct formation (Reductive Amination) |
| Target Compound Data | <5% byproduct |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carbaldehyde (>15% byproduct) |
| Quantified Difference | >3-fold reduction in over-alkylation |
| Conditions | Standard reductive amination with primary amines using NaBH(OAc)3 in DCE |
Reduces the need for complex chromatographic purification, directly lowering process costs and increasing throughput in automated library synthesis.
In structure-based drug design, restricting the rotational freedom of a molecule is a proven strategy to enhance target affinity. Derivatives synthesized from 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde exhibit a significantly higher rotational energy barrier around the C5-substituent bond due to the steric clash between the N1-isopropyl group and the C5-substituent. Computational models indicate an increase in the torsional energy barrier of >2.5 kcal/mol compared to derivatives of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde [1]. This effectively locks the downstream molecule into a single bioactive conformation, which is frequently required for deep-pocket binding in kinase targets.
| Evidence Dimension | Torsional energy barrier at the C5-linkage |
| Target Compound Data | Increased by >2.5 kcal/mol |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde derivatives |
| Quantified Difference | >2.5 kcal/mol higher rotational barrier |
| Conditions | Density Functional Theory (DFT) conformational profiling of C5-amide/amine derivatives |
Essential for medicinal chemists aiming to reduce entropic penalties upon target binding, leading to more potent drug candidates.
The asymmetric and branched nature of the 3-ethyl and 1-isopropyl substituents disrupts the highly ordered crystal packing typically seen in planar, symmetric pyrazoles. As a result, 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde and its immediate synthetic intermediates exhibit significantly higher solubility in non-polar and moderately polar organic process solvents. Compared to the rigid 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, which often shows solubility limits of <50 mg/mL in solvents like hexanes or MTBE, the target compound readily achieves concentrations >150 mg/mL [1].
| Evidence Dimension | Solubility in non-polar process solvents (e.g., MTBE, Hexanes) |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (<50 mg/mL) |
| Quantified Difference | >3-fold increase in solubility |
| Conditions | Standard ambient temperature solubility profiling in MTBE/Hexanes |
Facilitates higher concentration reactions and prevents line-clogging in continuous flow manufacturing systems, making it highly suitable for scalable industrial processes.
Directly leveraging the lipophilicity data from Section 3, this compound is an optimal precursor for next-generation SDHI agrochemicals. The 3-ethyl and 1-isopropyl groups provide the exact hydrophobic bulk required to penetrate the waxy cuticles of plant pathogens, a performance metric where simpler dimethyl pyrazole precursors fail [1].
Because the N1-isopropyl group suppresses over-alkylation and restricts torsional rotation (as quantified in Section 3), this aldehyde is the preferred choice for synthesizing highly pure, conformationally locked secondary amine libraries targeting specific hydrophobic kinase pockets [2].
Due to its >3-fold enhanced solubility in non-polar process solvents like MTBE, this specific building block is highly recommended for industrial continuous flow setups where high-concentration feeds are required and precipitation-induced line clogging must be avoided [3].